molecular formula C8H18N2O B1476810 3-(Ethoxymethyl)piperidin-1-amine CAS No. 2097955-40-1

3-(Ethoxymethyl)piperidin-1-amine

Cat. No.: B1476810
CAS No.: 2097955-40-1
M. Wt: 158.24 g/mol
InChI Key: ICICGZDHYJDZBG-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)piperidin-1-amine is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(Ethoxymethyl)piperidin-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system The nature of these interactions often involves inhibition, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins that regulate cell cycle and apoptosis. Its impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cholinesterase enzymes results in their inhibition, thereby increasing acetylcholine levels . This binding interaction is typically reversible and involves the formation of a complex between the compound and the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained effects on cell signaling and gene expression, indicating that its impact can persist even after the compound is removed from the environment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory retention, likely due to its cholinesterase inhibitory activity . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then undergo further processing through phase II metabolic reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The compound’s metabolism can affect its overall efficacy and toxicity, making it crucial to understand these pathways for drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. It can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues can influence its pharmacokinetics and pharmacodynamics, impacting its therapeutic potential and side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. These localizations can affect the compound’s efficacy and specificity in modulating cellular processes.

Biological Activity

3-(Ethoxymethyl)piperidin-1-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with an ethoxymethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H19NC_9H_{19}N with a molecular weight of approximately 155.25 g/mol. The structure consists of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethoxymethyl group that enhances its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the areas of enzyme inhibition and receptor modulation. Notably, studies have suggested its potential role in:

  • Neuropharmacological Effects : The piperidine structure is often associated with compounds that interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Enzyme Inhibition : Compounds with similar structures have shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and diabetes management .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following interactions are noteworthy:

  • Binding Affinity : The compound's ability to bind to specific receptors or enzymes can alter physiological pathways, potentially leading to therapeutic effects.
  • Inhibition of COX Enzymes : Similar compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Preliminary studies suggest that derivatives may suppress COX activity, indicating potential anti-inflammatory properties .

Case Studies

  • DPP-IV Inhibition : A study investigating the structure-activity relationship (SAR) of piperidine derivatives found that modifications at the piperidine nitrogen significantly affected DPP-IV inhibition potency. This suggests that this compound could be optimized for enhanced activity against this target.
  • Neuropharmacological Studies : Research on related piperidine compounds has demonstrated their potential as anxiolytics and antidepressants by modulating serotonin receptors. This opens avenues for investigating this compound in similar contexts.

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
3-Amino-piperidine Basic piperidine structureNeuropharmacological effects
4-Ethoxy-methyl-piperidine Ethoxy group presentAnti-inflammatory activity
3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one Piperidine ring with propanone moietyDPP-IV inhibition

Properties

IUPAC Name

3-(ethoxymethyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-11-7-8-4-3-5-10(9)6-8/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICICGZDHYJDZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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